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Compound of Interest

Compound Name: Pimavanserin

Cat. No.: B1677881

A comprehensive review of recent large-scale, real-world studies indicates that pimavanserin
may be associated with a lower risk of all-cause mortality in patients with Parkinson's disease
psychosis (PDP) compared to other atypical antipsychotics. However, findings in patients
residing in long-term care or skilled nursing facilities are less consistent, with some studies
showing no significant difference in mortality risk. This guide provides a detailed comparison of
pimavanserin's effect on mortality versus other antipsychotics, supported by quantitative data
from recent studies and an overview of the experimental methodologies employed.

Comparative Mortality Risk: A Tabular Summary

The following tables summarize the key quantitative findings from recent retrospective cohort
studies comparing the mortality risk of pimavanserin with that of other atypical antipsychotics
in patients with Parkinson's disease psychosis.
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Study & Population Comparison Key Findings

Pimavanserin vs. Comparator

Atypical Antipsychotics )
) o Matched Hazard Ratio (HR) for
(clozapine, quetiapine, ) ) )
_ _ , mortality for pimavanserin vs.
Layton et al. (2023)[1][2][3] risperidone, olanzapine,
comparator was 0.78 (95% Cl,

aripiprazole, brexpiprazole) in
PP PP ) 0.67-0.91).[1][2]

Medicare beneficiaries with
PDP (2016-2019).

The lowest time period-specific
HRs were observed in the first
180 days of treatment.[3]

In long-term care/skilled
nursing facility (LTC/SNF)
residents, the HR was 0.78
(95% ClI, 0.60-1.01).[1]

The matched HR for mortality
Updated Analysis (Published An updated analysis of a for pimavanserin vs.
2025)[4] similar cohort (2016-2021). comparator was 0.76 (95% Cl,
0.68-0.85).[4]

In the LTC/SNF subcohort, the
matched HR was 0.90 (95%
Cl, 0.74-1.10).[4]

Pimavanserin was associated
with a lower all-cause mortality
Pimavanserin vs. other atypical  risk compared with other
Mosholder et al.[5] ] o ] ] ]
antipsychotics in new users. atypical antipsychotics overall

(HR 0.77; 95% Cl, 0.66-0.90).
[5]

A lower mortality risk was also
observed within the first 180
days of treatment (HR 0.65;
95% ClI, 0.53-0.79).[5]
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Pimavanserin vs. "preferred” No significant difference in
Retrospective Cohort Study (quetiapine, clozapine) and mortality risk was found for
(Commercial Insurance "non-preferred" dopamine pimavanserin vs. preferred
Database)[6][7] receptor blocking atypical DRB-AAPs (adjusted HR 0.99,

antipsychotics (DRB-AAPS). 95% CI: 0.81-1.20).[6][7]

Similarly, no difference was
observed for pimavanserin vs.
non-preferred DRB-AAPs
(aHR 0.98, 95% CI: 0.79-1.22)

in intention-to-treat analyses.

[61[7]
No significant difference in all-
i ) o ) ) cause mortality was observed
Pimavanserin vs. Quetiapine A direct comparison between
i . i ) o at 90, 180, and 365 days. The
(Medicare Beneficiaries)[8] pimavanserin and quetiapine.

adjusted HR at 365 days was
0.94 (95% Cl, 0.74-1.19).[8]

No significant difference in

) ) mortality was found between
Single-Center Retrospective

Study (PD and Dementia with
Lewy Bodies)[9][10][11]

Pimavanserin vs. quetiapine in  the two groups (7% in the

patients with psychosis. pimavanserin group vs. 15% in
the quetiapine group,
p=0.1966).[9][10]

Detailed Experimental Protocols

The findings presented above are primarily derived from retrospective, active-comparator, new-
user cohort studies. The general methodology for these studies is outlined below.
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Data Source

Medicare Claims Data or
Commercial Insurance Databases

Cohort Identification
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Identify new users of Pimavanserin
or a comparator atypical antipsychotic
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1:1 Propensity Score Matching
to balance baseline characteristics
(comorbidities, demographics, etc.)

Statistical Analysis

Cox Proportional Hazard Models
to estimate Hazard Ratios (HR)
and 95% Confidence Intervals (Cl)

'

Follow-up for all-cause mortality

Click to download full resolution via product page

Figure 1: Generalized Experimental Workflow for Retrospective Cohort Studies.
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These studies typically utilize large healthcare claims databases, such as Medicare, to identify
a cohort of elderly patients diagnosed with Parkinson's disease and psychosis who are new
users of either pimavanserin or a comparator atypical antipsychotic.[1][3] To minimize
confounding variables, a statistical technique called propensity score matching is employed to
create balanced groups for comparison.[1] The primary outcome is all-cause mortality, and the
risk is compared between the groups using Cox proportional hazard models to calculate hazard
ratios (HRs) and their corresponding 95% confidence intervals (Cls).[1]

Mechanistic Considerations: A Differentiated
Signaling Pathway

Pimavanserin's unique mechanism of action, which differs from other atypical antipsychotics,
may contribute to the observed differences in mortality risk. Pimavanserin is a selective
serotonin inverse agonist/antagonist that preferentially targets the 5-HT2A receptor.[7][8] Unlike
many other atypical antipsychotics, it has no significant affinity for dopamine receptors, which
can be crucial in patients with Parkinson's disease as blocking dopamine can worsen motor
symptoms.[7][8]
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Figure 2: Simplified Signaling Pathways of Pimavanserin vs. Other Atypicals.
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The blockade of dopamine receptors by other atypical antipsychotics can lead to a worsening
of motor symptoms in Parkinson's disease patients, which may indirectly contribute to
increased morbidity and mortality.[12] Pimavanserin's targeted action on the serotonin system,
while effectively managing psychosis, avoids this dopaminergic antagonism.[8]

Discussion and Conclusion

The available real-world evidence from large retrospective studies suggests a potential survival
benefit with pimavanserin compared to other atypical antipsychotics for the treatment of
Parkinson's disease psychosis, particularly within the first six months of treatment.[1][3]
However, this association is not consistently observed across all patient populations, such as
those in long-term care facilities, where the baseline mortality risk is already high.[4]

It is crucial to note that all antipsychotic medications, including pimavanserin, carry a boxed
warning regarding an increased risk of death in elderly patients with dementia-related
psychosis.[1][13] The decision to initiate any antipsychotic in this vulnerable population should
be made after a careful consideration of the potential risks and benefits for the individual
patient.

The distinct pharmacological profile of pimavanserin, with its selective action on the 5-HT2A
receptor and lack of dopamine receptor blockade, provides a plausible mechanistic basis for
the observed differences in mortality risk.[7][8] Further prospective, randomized controlled trials
are warranted to definitively establish the comparative safety profile of pimavanserin.
Nevertheless, the current body of evidence provides valuable insights for clinicians,
researchers, and drug development professionals in the field of neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Risk of mortality associated with pimavanserin compared with atypical antipsychotics in
patients with Parkinson's disease—related psychosis | RTI Health Solutions [rtihs.org]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5157923/
https://www.benchchem.com/product/b1677881?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026272/
https://www.benchchem.com/product/b1677881?utm_src=pdf-body
https://www.rtihs.org/publications/risk-mortality-associated-pimavanserin-compared-atypical-antipsychotics-patients
https://www.hmpgloballearningnetwork.com/site/neuro/news/mortality-risk-lower-pimavanserin-vs-comparators-patients-parkinson-psychosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12259748/
https://www.benchchem.com/product/b1677881?utm_src=pdf-body
https://www.rtihs.org/publications/risk-mortality-associated-pimavanserin-compared-atypical-antipsychotics-patients
https://acadia.com/en-us/pdf/healthcare-professionals/scientific-publications/congress-materials/PSYCH_2024_RTI_PIM__AAPs_RWE_Mortality_2_FINAL.pdf
https://www.benchchem.com/product/b1677881?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11000674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026272/
https://www.benchchem.com/product/b1677881?utm_src=pdf-body
https://www.benchchem.com/product/b1677881?utm_src=pdf-custom-synthesis
https://www.rtihs.org/publications/risk-mortality-associated-pimavanserin-compared-atypical-antipsychotics-patients
https://www.rtihs.org/publications/risk-mortality-associated-pimavanserin-compared-atypical-antipsychotics-patients
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. neurologylive.com [neurologylive.com]
3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

4. Evaluation of Mortality in Users of Pimavanserin Compared with Other Atypical
Antipsychotics in Patients with Parkinson’s Disease Psychosis: An Update - PMC
[pmc.ncbi.nlm.nih.gov]

5. Retrospective analyses evaluating the mortality risk associated with pimavanserin or other
atypical antipsychotics in patients with Parkinson disease psychosis - PMC
[pmc.ncbi.nlm.nih.gov]

6. Atypical antipsychotic use and mortality risk in Parkinson disease - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Atypical antipsychotic use and mortality risk in Parkinson disease - PMC
[pmc.ncbi.nlm.nih.gov]

8. Comparison of Pimavanserin Versus Quetiapine for Hospitalization and Mortality Risk
Among Medicare Beneficiaries with Parkinson's Disease Psychosis - PMC
[pmc.ncbi.nlm.nih.gov]

9. neurology.org [neurology.org]

10. Pimavanserin versus quetiapine for the treatment of psychosis in Parkinson’s disease
and dementia with Lewy bodies - PMC [pmc.ncbi.nim.nih.gov]

11. scholars.uthscsa.edu [scholars.uthscsa.edu]

12. Association of Antipsychotic Use With Mortality Risk in Patients With Parkinson Disease -
PMC [pmc.ncbi.nlm.nih.gov]

13. acadia.com [acadia.com]

To cite this document: BenchChem. [Pimavanserin and Mortality Risk: A Comparative
Analysis Against Other Antipsychotics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677881#pimavanserin-s-effect-on-mortality-risk-
versus-other-antipsychotics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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